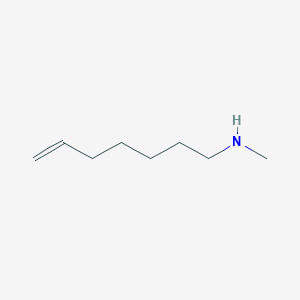
(Hept-6-en-1-yl)(methyl)amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hept-6-en-1-yl)(methyl)amine is an organic compound characterized by the presence of a hept-6-en-1-yl group attached to a methylamine moiety. This compound is of interest due to its unique structure, which combines an alkene with an amine, making it a versatile intermediate in organic synthesis.
Wissenschaftliche Forschungsanwendungen
(Hept-6-en-1-yl)(methyl)amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions, particularly those involving amine oxidases.
Industry: (Hept-6-en-1-yl)(methyl)amine is used in the production of specialty chemicals and as a building block in polymer synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Hept-6-en-1-yl)(methyl)amine typically involves the reaction of hept-6-en-1-ol with methylamine. The process can be carried out under mild conditions using a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction. The general reaction scheme is as follows:
Hept-6-en-1-ol+MethylaminePd/C(Hept-6-en-1-yl)(methyl)amine
Industrial Production Methods: In an industrial setting, the production of (Hept-6-en-1-yl)(methyl)amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.
Types of Reactions:
Oxidation: (Hept-6-en-1-yl)(methyl)amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation of the alkene group results in the formation of a diol.
Reduction: The compound can be reduced using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the saturation of the alkene group.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the methyl group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed:
Oxidation: Formation of diols
Reduction: Formation of saturated amines
Substitution: Formation of substituted amines
Wirkmechanismus
The mechanism by which (Hept-6-en-1-yl)(methyl)amine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the alkene group can participate in electrophilic addition reactions, further modifying the activity of the compound.
Molecular Targets and Pathways:
Enzymes: Amine oxidases, which catalyze the oxidation of amines.
Receptors: Potential interaction with neurotransmitter receptors due to its amine functionality.
Vergleich Mit ähnlichen Verbindungen
(Hept-6-en-1-yl)(methyl)amine can be compared with other similar compounds, such as:
Hept-6-en-1-amine: Lacks the methyl group, making it less versatile in substitution reactions.
Methylamine: Lacks the hept-6-en-1-yl group, limiting its applications in organic synthesis.
Hept-6-en-1-ylamine: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness: The combination of the hept-6-en-1-yl group with a methylamine moiety makes (Hept-6-en-1-yl)(methyl)amine unique in its reactivity and versatility, allowing it to participate in a wide range of chemical reactions and applications.
Eigenschaften
IUPAC Name |
N-methylhept-6-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-4-5-6-7-8-9-2/h3,9H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYADGCARWUNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(9-Chloro-2-(2-hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2534698.png)
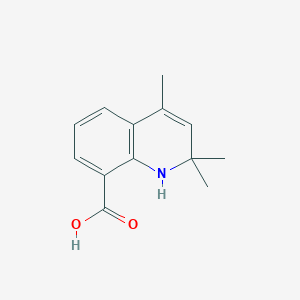
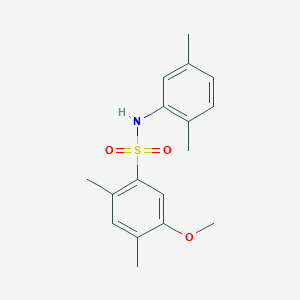

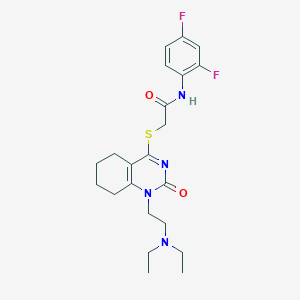
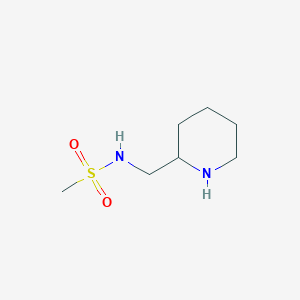
![(2Z)-4-[(furan-2-ylmethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2534707.png)


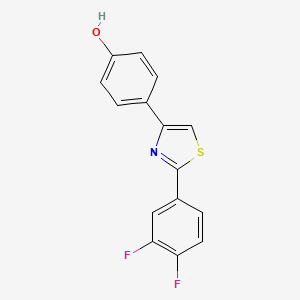
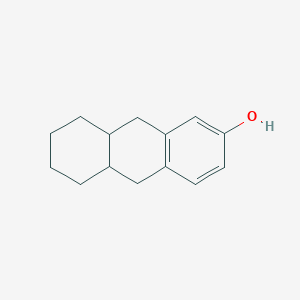
![5-(4-acetylpiperazin-1-yl)-3-(2-(indolin-1-yl)-2-oxoethyl)-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534716.png)
![N-[(5-chlorofuran-2-yl)methylidene]hydroxylamine](/img/structure/B2534717.png)
![N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2534719.png)
